
5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione, also known as FIPI, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of phospholipase D (PLD), an enzyme that plays a key role in various cellular processes. In
Mecanismo De Acción
5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione inhibits the activity of PLD by binding to the enzyme and preventing it from interacting with its substrate. This leads to a decrease in the production of phosphatidic acid, a lipid that plays a key role in various cellular processes. The inhibition of PLD activity by this compound has been shown to have a number of downstream effects, including decreased cell proliferation and increased cell death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its role in cancer therapy, this compound has been studied for its potential use in other areas, such as inflammation and neurodegenerative diseases. This compound has been shown to inhibit the release of inflammatory mediators, such as cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases. Additionally, this compound has been shown to protect against neuronal cell death in models of neurodegenerative diseases, such as Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione is its specificity for PLD, making it a useful tool for studying the role of PLD in various cellular processes. Additionally, this compound has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of this compound is its potential for off-target effects. This can be mitigated by using appropriate controls and ensuring that the observed effects are specific to PLD inhibition.
Direcciones Futuras
There are a number of future directions for research involving 5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione. One area of interest is the development of new cancer therapies that target PLD. Additionally, this compound has potential applications in other areas, such as inflammation and neurodegenerative diseases. Further studies are needed to fully understand the potential of this compound in these areas. Additionally, the development of new PLD inhibitors with improved specificity and efficacy is an area of active research.
Métodos De Síntesis
5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione can be synthesized using a multistep process involving various chemical reactions. The first step involves the preparation of 6-methyl-2-pyridinecarboxylic acid, which is then converted into 6-methyl-2-pyridinecarboxylic acid chloride. This intermediate compound is then reacted with 5-fluoroisoindoline-1,3-dione to yield this compound. The synthesis of this compound has been optimized to improve the yield and purity of the compound, making it suitable for use in research studies.
Aplicaciones Científicas De Investigación
5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. One of the key areas of research has been in the field of cancer treatment. PLD has been shown to play a role in cancer cell growth and survival, making it a potential target for cancer therapy. This compound has been shown to inhibit the activity of PLD, leading to decreased cancer cell proliferation and increased cell death. This makes it a promising candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
5-fluoro-2-(6-methylpyridin-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O2/c1-8-3-2-4-12(16-8)17-13(18)10-6-5-9(15)7-11(10)14(17)19/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACMXOPXAQUWFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-isobutoxy-3-methoxyphenyl)carbonothioyl]morpholine](/img/structure/B5060071.png)

![N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B5060085.png)
![ethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5060088.png)
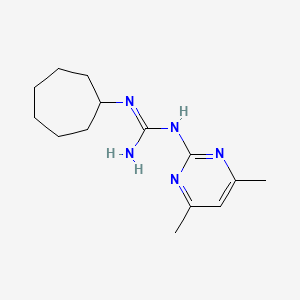
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(methylthio)aniline](/img/structure/B5060109.png)
![7,7-dimethyl-4b,7,8,9-tetrahydro-6H-dibenzo[2,3:5,6][1,4]diazepino[7,1-a]isoindole-5,15-dione](/img/structure/B5060122.png)
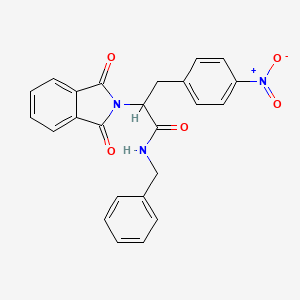
![methyl 4-(4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzylidene)-1-isobutyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5060131.png)
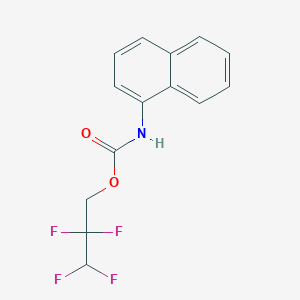
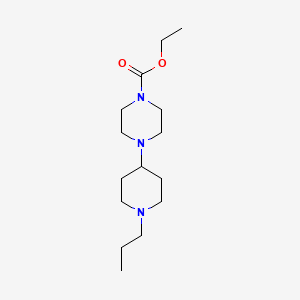
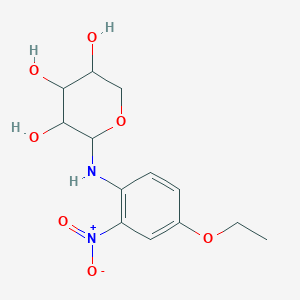
![2-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B5060190.png)
![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5060197.png)